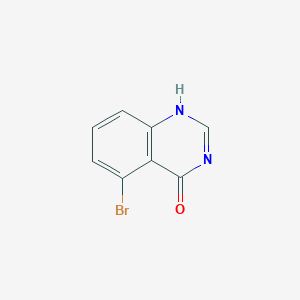

5-bromo-1H-quinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHJLGZHULRQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Br)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 5 Bromo 1h Quinazolin 4 One

Direct Synthetic Routes to 5-Bromo-1H-Quinazolin-4-one

The synthesis of 5-bromo-1H-quinazolin-4-one can be achieved through several pathways, including conventional multi-step syntheses, efficient one-pot procedures, and methods employing catalytic systems. The choice of route often depends on factors such as desired yield, scalability, and adherence to green chemistry principles.

Conventional Synthetic Pathways from Precursors (e.g., Bromoanthranilic Acid Derivatives)

A common and well-established method for synthesizing the quinazolinone core involves the use of anthranilic acid derivatives. For the synthesis of 5-bromo-1H-quinazolin-4-one, 5-bromoanthranilic acid is a key starting material.

One conventional two-step approach begins with the acylation of 5-bromoanthranilic acid. tsijournals.comjocpr.com For instance, reacting 5-bromoanthranilic acid with reagents like acetic anhydride (B1165640), propionic anhydride, or benzoyl chloride in a suitable solvent such as pyridine (B92270) leads to the formation of an intermediate 2-substituted-6-bromo-3,1-benzoxazin-4-one. tsijournals.comjocpr.com This intermediate is then subjected to cyclization with an appropriate amine or ammonia (B1221849) source to yield the final quinazolinone product. For example, refluxing the benzoxazinone (B8607429) intermediate with a primary amine in glacial acetic acid results in the formation of the corresponding N-substituted quinazolinone. tsijournals.com

A detailed synthetic procedure involves refluxing 5-bromoanthranilic acid with acetic anhydride under anhydrous conditions. jocpr.comsciensage.info After removing the excess acetic anhydride, the resulting solid, 6-bromo-2-methyl-4H-benzo nih.govdergipark.org.troxazin-4-one, is isolated. sciensage.info This intermediate can then be treated with hydrazine (B178648) hydrate (B1144303) in pyridine to form 3-amino-6-bromo-2-methylquinazolin-4(3H)-one, which can be further modified. sciensage.info

The following table summarizes typical conventional synthetic pathways.

| Starting Material | Reagents | Intermediate | Product | Ref. |

| 5-Bromoanthranilic acid | Acetic anhydride | 6-Bromo-2-methyl-4H-benzo nih.govdergipark.org.troxazin-4-one | 6-Bromo-2-methyl-4(3H)-quinazolinone derivatives | sciensage.info |

| 5-Bromoanthranilic acid | Benzoyl chloride, Pyridine | 6-Bromo-2-phenyl-3,1-benzoxazin-4-one | 6-Bromo-2-phenyl-4(3H)-quinazolinone derivatives | tsijournals.comjocpr.com |

| 5-Bromoanthranilic acid | Propionic anhydride | 6-Bromo-2-ethyl-3,1-benzoxazin-4-one | 6-Bromo-2-ethyl-4(3H)-quinazolinone derivatives | tsijournals.comjocpr.com |

One-Pot Synthesis Approaches

To improve efficiency and reduce waste, one-pot synthetic methods have been developed. These procedures combine multiple reaction steps into a single operation without isolating intermediates, saving time and resources.

A one-pot, three-component reaction for synthesizing quinazolin-4(3H)-one derivatives involves the reaction of isatoic anhydride, an amine, and an aldehyde or orthoester. researchgate.nettandfonline.com While not specific to the 5-bromo derivative, this methodology can be adapted. For instance, a one-pot synthesis of 3-arylquinazolin-4(3H)-ones has been achieved through a domino three-component reaction of arenediazonium salts, nitriles, and anthranilates. acs.org This metal-free approach proceeds through the formation of an N-arylnitrilium intermediate, followed by nucleophilic addition and cyclization. acs.org

Another example of a one-pot approach involves the reaction of 5-bromoanthranilic acid, acetic anhydride, and an amine in acetic acid, which are refluxed together to yield the final quinazolinone product. dergipark.org.tr This method streamlines the process by forming the benzoxazinone intermediate in situ, which then reacts with the amine present in the reaction mixture.

Catalytic Methods in 5-Bromo-1H-Quinazolin-4-one Synthesis

Catalysis plays a crucial role in modern organic synthesis by enabling reactions under milder conditions and with higher selectivity. Various catalysts have been employed for the synthesis of quinazolinones.

Copper-catalyzed methods have been shown to be effective. For example, a copper-catalyzed isocyanide insertion reaction has been used to synthesize quinazolin-4-ones from 2-isocyanobenzoates and amines. acs.org Specifically, 5-bromo-2-isocyanobenzoate reacts with aliphatic and aromatic amines in the presence of a copper(II) catalyst to afford the corresponding 6-bromoquinazolin-4-ones in good yields. acs.org

Palladium catalysts are also widely used, particularly in cross-coupling reactions for derivatization, but can also be involved in the core synthesis. nih.govmdpi.com Furthermore, Lewis acids like antimony(III) trichloride (B1173362) (SbCl₃) have been reported to effectively catalyze the condensation of anthranilamide with aldehydes or ketones under solvent-free microwave irradiation, offering a rapid and efficient route to quinazolin-4(3H)-ones. scispace.com

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of quinazolinones.

The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335), provides an environmentally benign reaction medium. tandfonline.com For instance, the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been carried out in a choline chloride:urea DES, avoiding the use of volatile organic solvents. tandfonline.com

Microwave-assisted synthesis is another green technique that often leads to shorter reaction times, higher yields, and cleaner reactions. scispace.comsrce.hrresearchgate.net The synthesis of quinazolin-4(3H)-ones catalyzed by SbCl₃ under solvent-free microwave irradiation is a prime example of a green synthetic method. scispace.com Additionally, "on-water" synthesis, where the reaction is performed in water, has been explored for multicomponent reactions to produce quinazoline (B50416) derivatives, taking advantage of the hydrophobic effect to promote the reaction. researchgate.net

Derivatization of 5-Bromo-1H-Quinazolin-4-one through Strategic Functionalization

The bromine atom at the C-5 position of 5-bromo-1H-quinazolin-4-one is a key functional group that allows for a wide range of derivatizations, significantly expanding the chemical space of quinazolinone-based compounds. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position (e.g., Suzuki-Miyaura, Sonogashira, Amination)

Palladium catalysts are highly effective in forming new carbon-carbon and carbon-heteroatom bonds at the C-5 position of the quinazolinone ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted quinazolinone with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used to introduce aryl or heteroaryl groups at the C-5 position. For example, 5-bromo-quinazolinone can be reacted with various arylboronic acids using a palladium catalyst like Pd(dppf)Cl₂ to yield C-5 arylated quinazolinones. nih.govmdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.com

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C-5 bromo position and a terminal alkyne. nih.govorganic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govorganic-chemistry.org It has been successfully used to introduce alkynyl groups onto the quinazoline scaffold, which can serve as precursors for further transformations. acs.org Copper-free Sonogashira coupling protocols have also been developed, often employing specific phosphine (B1218219) ligands and bases to facilitate the reaction at room temperature. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form a carbon-nitrogen bond between the C-5 position and an amine. nih.govd-nb.info It allows for the introduction of a wide variety of primary and secondary amines, including alkylamines and arylamines. nih.gov For instance, the amination of 5-bromo-quinazolinone can be achieved using a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos), and a base to yield C-5 amino-substituted quinazolinones. nih.gov

The table below provides an overview of these palladium-catalyzed reactions.

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type | Ref. |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid or ester | Pd(dppf)Cl₂, K₂CO₃ | 5-Aryl/heteroaryl-quinazolinone | nih.govmdpi.com |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-quinazolinone | acs.orgnih.gov |

| Buchwald-Hartwig Amination | Primary/secondary amine | Pd/Xantphos, Base | 5-Amino-quinazolinone | nih.gov |

Modifications at C-2 and C-3 Positions of the Quinazolinone Core

The C-2 and C-3 positions of the 5-bromo-1H-quinazolin-4-one scaffold are common sites for chemical derivatization to explore structure-activity relationships. A variety of substituents can be introduced at these positions to modulate the biological and physicochemical properties of the parent molecule.

One common strategy involves the reaction of 5-bromoanthranilic acid with various reagents. For instance, condensation with chloro-acyl chlorides can yield quinazolinone derivatives. researchgate.net Similarly, reaction with o-amino benzoyl chloride in pyridine produces 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, which upon treatment with hydrazine hydrate, cyclizes to form 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one. mediresonline.orgbiomedpharmajournal.org

The introduction of substituents at the C-3 position can be achieved by reacting a 2-substituted 6-bromo-4(3H)-quinazolinone with various amines or other nucleophiles. For example, the fusion of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one with p-aminoacetophenone yields 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone. ptfarm.pl Furthermore, the diazonium salt of 3-(4-aminophenyl)-2-methyl-6-bromo-3H-quinazolin-4-one can react with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) and ethyl cyanoacetate (B8463686) to introduce further functionality. mdpi.com

Alkylation at the N-3 position is another facile modification. This can be accomplished using various alkylating agents in the presence of a base. For example, 2-propyl-quinazolinone can be alkylated with reagents such as ethyl chloroacetate (B1199739) and chloroacetyl chloride under microwave irradiation, a method that often provides higher yields and shorter reaction times compared to conventional heating. srce.hr

The following table summarizes some examples of modifications at the C-2 and C-3 positions:

| Starting Material | Reagent(s) | Position(s) Modified | Resulting Functional Group/Moiety | Reference(s) |

| 5-Bromoanthranilic acid | Chloro-acyl chlorides | C-2, N-3 | Varied based on acyl chloride | researchgate.net |

| 5-Bromoanthranilic acid | o-Amino benzoyl chloride, Hydrazine hydrate | C-2, N-3 | 2-(o-Aminophenyl)-3-amino | mediresonline.orgbiomedpharmajournal.org |

| 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one | p-Aminoacetophenone | N-3 | 3-(4-Acetylphenyl) | ptfarm.pl |

| Diazonium salt of 3-(4-aminophenyl)-2-methyl-6-bromo-3H-quinazolin-4-one | Ethyl acetoacetate | N-3 substituent | Hydrazono derivative | mdpi.com |

| 2-Propyl-quinazolinone | Ethyl chloroacetate | N-3 | N-CH₂COOEt | srce.hr |

Introduction of Diverse Heterocyclic and Aromatic Moieties

The bromine atom at the C-5 position serves as an excellent anchor for introducing a wide range of heterocyclic and aromatic groups via cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool in this context, allowing for the formation of carbon-carbon bonds between the quinazolinone core and various boronic acids. nih.gov

For example, 5-bromo-quinazolinone can be reacted with arylboronic acids in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base to yield C-5 arylated quinazolinones. nih.govmdpi.com This methodology allows for the introduction of a diverse array of substituted phenyl rings and other aromatic systems. Similarly, Sonogashira cross-coupling reactions with terminal alkynes can be employed to introduce alkynyl groups at the C-5 position, which can be further hydrogenated to provide alkyl-substituted quinazolinones. nih.gov

Beyond the C-5 position, heterocyclic moieties can also be introduced at other positions. For instance, the reaction of 3-amino-4(3H) quinazolinone derivatives with chloroacetyl chloride, followed by treatment with a heterocyclic thiol like 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, results in the coupling of the oxadiazole moiety. researchgate.net In other synthetic routes, a pyrazole-containing fragment has been linked to the quinazolinone scaffold via a benzene (B151609) ring to create novel derivatives. mdpi.comarabjchem.org

The following table highlights some examples of the introduction of heterocyclic and aromatic moieties:

| Position of Introduction | Reaction Type | Reagents | Introduced Moiety | Reference(s) |

| C-5 | Suzuki-Miyaura Coupling | Arylboronic acids, Pd(dppf)Cl₂ | Aryl groups | nih.govmdpi.com |

| C-5 | Sonogashira Coupling | Terminal alkynes | Alkynyl groups | nih.gov |

| C-3 substituent | Nucleophilic Substitution | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | 1,3,4-Oxadiazole | researchgate.net |

| N-3 substituent | Condensation | Pyrazole (B372694) carboxamide derivative | Pyrazole carboxamide | mdpi.comarabjchem.org |

| C-2 | Condensation | Aromatic aldehydes | Phenyl, Nitrophenyl | nih.gov |

Formation of Hybrid Molecules and Conjugates

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery. 5-Bromo-1H-quinazolin-4-one serves as a valuable platform for the creation of such hybrid molecules and conjugates.

One approach involves the rational design of hybrid molecules that target multiple biological pathways. For instance, quinazolin-4-one-based hydroxamic acids have been synthesized as dual inhibitors of PI3K and HDAC enzymes. nih.gov This was achieved by incorporating an HDAC pharmacophore into a PI3K inhibitor scaffold derived from the quinazolinone core. nih.gov The synthesis often involves multi-step sequences, including cross-coupling reactions to build the core structure, followed by the attachment of linkers and the second pharmacophore. nih.gov

Another strategy is to link the quinazolinone moiety to other biologically active heterocyclic systems. For example, quinazolinone-pyrazole carbamide derivatives have been synthesized by connecting the two scaffolds through a benzene ring. mdpi.com This was accomplished by reacting a substituted quinazolin-4-one with N-(2-(chloromethyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. mdpi.comarabjchem.org Similarly, quinazoline-4-one/chalcone hybrids have been developed, leveraging the known biological activities of both pharmacophores. researchgate.net

The development of conjugates for specific applications, such as antibody-drug conjugates (ADCs), is also an area of interest, with 5-bromo-2-methylquinazolin-4(1H)-one being noted as a relevant reagent in this field. chemscene.com

The following table provides examples of hybrid molecules and conjugates derived from 5-bromo-1H-quinazolin-4-one:

| Hybrid/Conjugate Type | Linked Moiety/Pharmacophore | Synthetic Strategy | Potential Application | Reference(s) |

| Dual PI3K/HDAC Inhibitor | Hydroxamic acid | Multi-step synthesis including cross-coupling and amidation | Anticancer | nih.gov |

| Quinazolinone-Pyrazole Hybrid | Pyrazole carbamide | Nucleophilic substitution | Antifungal | mdpi.com |

| Quinazolinone-Chalcone Hybrid | Chalcone | Not specified | EGFR Inhibition | researchgate.net |

| PARP1/BRD4 Co-targeting Inhibitor | Substituted benzene and heterocyclic rings | Multi-step synthesis including condensation reactions | Breast Cancer Therapy | nih.gov |

| Reagent for ADC | Not specified | Not specified | Antibody-Drug Conjugates | chemscene.com |

Structure Activity Relationship Sar Analysis of 5 Bromo 1h Quinazolin 4 One Derivatives

Impact of the Bromine Atom at C-5 on Biological Activity and Pharmacophore Interactions

The presence and position of halogen atoms on the quinazolinone ring are known to significantly modulate the pharmacological profile of these derivatives. Halogenation can influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.

SAR of Substitutions at the C-2 Position

The C-2 position of the quinazolinone ring is a key site for modification, and the nature of the substituent at this position plays a pivotal role in determining the biological activity of the resulting derivatives. A variety of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, have been explored at this position.

In the context of bromo-substituted quinazolinones, research has shown that the introduction of different groups at C-2 can lead to potent biological activities. For example, a series of 6-bromo-2-substituted-quinazolin-4(3H)-ones have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. It was observed that a phenyl substituent at the C-2 position in 6-bromo-2-phenyl-3-{[4-(5-methyl-3-phenyl-4-isoxazolyl) phenyl] sulfonyl} 4-(3H) quinazolinone resulted in better anti-inflammatory activity compared to a methyl group at the same position.

Furthermore, the incorporation of a thio-benzyl moiety at the C-2 position of a 6-bromo-3-phenylquinazolin-4(3H)-one scaffold has been investigated for its anticancer properties. nih.gov The nature of the substituent on the benzyl (B1604629) ring was found to influence the cytotoxic activity, with different substitutions leading to varying degrees of potency against cancer cell lines. nih.gov

| Compound ID | C-2 Substituent | Observed Biological Activity |

| 1 | Phenyl | Better anti-inflammatory activity |

| 2 | Methyl | Lesser anti-inflammatory activity |

| 3 | Thio-benzyl | Anticancer activity |

SAR of Substitutions at the N-3 Position

The N-3 position of the quinazolinone nucleus is another critical point for structural modification that significantly impacts the biological profile of these compounds. Substituents at this position can project into the solvent-exposed region or interact with specific pockets of the target protein, thereby influencing binding affinity and selectivity.

Studies on 6-bromo-quinazolin-4(3H)-one derivatives have demonstrated the importance of the N-3 substituent. For instance, in a series of 6-bromo-2-phenyl-quinazolin-4(3H)-ones, the nature of the substituent at the N-3 position was varied to include a sulfonyl group attached to a phenyl ring containing an isoxazole (B147169) moiety. This complex substituent was crucial for the observed anti-inflammatory and antimicrobial activities.

In another study focusing on antiproliferative activity, the substituent at the N-3 position of the quinazolin-4-one ring was found to be a key determinant of potency. nih.gov For example, in a series of quinazolin-4-one/3-cyanopyridin-2-one hybrids, an allyl group at the N-3 position of the quinazoline (B50416) moiety showed a more pronounced antiproliferative effect compared to ethyl or phenyl groups at the same position. nih.gov This highlights the importance of the size, shape, and flexibility of the N-3 substituent in achieving potent biological activity.

| Compound ID | N-3 Substituent | Observed Biological Activity |

| 4 | -SO2-Ph-(isoxazole) | Anti-inflammatory and antimicrobial activity |

| 5 | Allyl | Pronounced antiproliferative activity |

| 6 | Ethyl | Less potent antiproliferative activity |

| 7 | Phenyl | Less potent antiproliferative activity |

Influence of Peripheral Moieties on Target Binding and Efficacy

For instance, in the case of 4-anilinoquinazoline (B1210976) derivatives, substitutions on the aniline (B41778) ring at the 4-position of the quinazoline core are critical for activity. nih.gov In a study on 6-bromo-4-anilinoquinazolines as mGlu5 antagonists, substitution at the 3-position of the aniline ring with small hydrophobic groups like chloro, bromo, or methyl was found to be favorable for potency, while larger or more polar groups were less tolerated. nih.gov

The nature of linkers connecting the quinazolinone core to peripheral moieties also plays a crucial role. The length, flexibility, and chemical nature of the linker can correctly orient the peripheral group within the binding pocket to maximize favorable interactions. For example, in the design of anticancer agents, the linker between the quinazolinone scaffold and a pharmacophoric group can be optimized to improve electronic and hydrophobic interactions with the active site of the target enzyme. nih.gov

The combination of different pharmacophores into a single hybrid molecule is another strategy where peripheral moieties are critical. In quinazolin-4-one/3-cyanopyridin-2-one hybrids, the 3-cyanopyridin-2-one moiety acts as a key peripheral group that contributes to the dual inhibition of EGFR and BRAFV600E. nih.gov The interactions of this peripheral moiety with the active sites of these kinases are essential for the observed antiproliferative activity. nih.gov

Biological Activities and Molecular Mechanisms of 5 Bromo 1h Quinazolin 4 One and Its Analogues

In Vitro Pharmacological Investigations

In vitro studies are fundamental to elucidating the therapeutic potential and mechanism of action of novel chemical entities. For 5-bromo-1H-quinazolin-4-one and its derivatives, these investigations have primarily centered on their ability to inhibit key enzymes in cellular signaling pathways and their direct cytotoxic effects on cancer cells.

The inhibitory activity of quinazolinone analogues against a spectrum of enzymes has been a major focus of their pharmacological evaluation. These studies have identified potent inhibitory profiles against several classes of enzymes, most notably protein kinases, which are crucial regulators of cellular function.

Quinazolinone-based molecules are well-recognized as potent inhibitors of various protein tyrosine kinases. frontiersin.org The quinazoline (B50416) core structure is a key feature in several FDA-approved kinase inhibitors, such as gefitinib (B1684475) and erlotinib. rajpub.com

Epidermal Growth Factor Receptor (EGFR) and HER Family: The EGFR family of receptor tyrosine kinases (including HER1/EGFR and HER2) is frequently overexpressed in numerous cancers and is a critical target in cancer therapy. frontiersin.org Various quinazolin-4(3H)-one derivatives have demonstrated potent, ATP-competitive inhibitory activity against EGFR. frontiersin.org For instance, chimeric molecules incorporating a bromo-quinazoline moiety have been developed as dual EGFR and histone deacetylase (HDAC) inhibitors. One such compound, 3BrQuin-SAHA, exhibited significant EGFR inhibition. nih.gov Molecular docking studies on 6-bromo quinazoline derivatives have further elucidated their binding affinity for the EGFR active site. rajpub.com In addition to EGFR, certain quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against HER2, another key member of the ErbB family. frontiersin.org

Phosphoinositide 3-kinase (PI3K): The PI3K pathway is a central signaling cascade that regulates cell growth and survival. The quinazoline core has been leveraged to design dual inhibitors that target both EGFR and PI3K, aiming to overcome adaptive resistance mechanisms. patsnap.com Furthermore, quinazolin-4(3H)-one based hydroxamic acid derivatives have been reported to inhibit signaling pathways mediated by PI3K. nih.gov

Histone Deacetylases (HDACs): HDACs are crucial epigenetic regulators, and their inhibition is a validated strategy in cancer treatment. Novel chimeric inhibitors combining a quinazoline pharmacophore with an HDAC inhibitor motif have been synthesized. Specifically, a compound named 3BrQuin-SAHA, which features a bromo-quinazoline structure, demonstrated potent, dose-dependent inhibition of HDAC activity in cell-free assays, with an IC50 value of 302 nM against a pan-HDAC enzyme profile from HeLa cell nuclear extracts. nih.gov Other research has focused on developing quinazoline-4-(3H)-one derivatives as selective HDAC6 inhibitors. researchgate.net

Cyclin-Dependent Kinase 2 (CDK2): CDKs are key regulators of the cell cycle. Certain quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of multiple tyrosine kinases, including CDK2. frontiersin.org Two particular compounds, designated 2i and 3i, showed strong inhibitory activity against CDK2, with IC50 values of 0.173 µM and 0.177 µM, respectively. nih.gov

| Target Kinase | Compound Type | Key Findings | IC50 Values |

| EGFR | 3-Bromo-Quin-SAHA Hybrid | Demonstrated target-specific EGFR inhibition. nih.gov | Not specified |

| HER2 | Quinazolin-4(3H)-one derivative (3i) | Showed excellent inhibitory activity, similar to the control lapatinib. nih.gov | 0.079 ± 0.015 µM |

| PI3K | Quinazoline-based dual inhibitors | Rationally designed to concurrently inhibit EGFR and PI3K. patsnap.com | Not specified |

| HDAC | 3-Bromo-Quin-SAHA Hybrid | Strong, dose-dependent inhibition of pan-HDAC activity. nih.gov | 302 nM |

| CDK2 | Quinazolin-4(3H)-one derivative (2i) | Potent inhibitory activity against CDK2. nih.gov | 0.173 ± 0.012 µM |

Beyond kinases, the versatile quinazolinone scaffold has been adapted to inhibit a diverse range of other enzymes.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in nucleotide synthesis and a target for anticancer drugs. A study focusing on 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-ones found that several derivatives exhibited remarkable DHFR inhibitory potency, with some compounds showing IC50 values in the low micromolar range (e.g., 0.1 µM to 0.6 µM), comparable to the reference drug methotrexate. frontiersin.org

Cyclooxygenase-II (COX-II): COX-2 is an inducible enzyme involved in inflammation and pain, and its selective inhibition is a key therapeutic goal. Several series of quinazolinone derivatives have been synthesized and evaluated as selective COX-2 inhibitors, showing potent anti-inflammatory effects with high selectivity over the COX-1 isoform. rajpub.comnih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies caused by certain bacteria. Novel quinazolin-4(3H)-one hybrid molecules have been synthesized and shown to have outstanding urease inhibitory potential, with some derivatives exhibiting IC50 values as low as 1.26 ± 0.07 µg/mL, significantly more potent than standard inhibitors like thiourea. nih.gov

Phosphodiesterase (PDE): PDEs are enzymes that degrade cyclic nucleotides, playing a role in various signaling pathways. Quinazoline derivatives have been developed as inhibitors of specific PDE families. For example, compounds have been designed as PDE7 inhibitors, and a 4-quinazolin-4(3H)-one/Schiff base hybrid was investigated as a potential PDE4 inhibitor. researchgate.netnih.govresearchgate.net

Aurora Kinase: Aurora kinases are critical for cell cycle regulation, and their inhibition is a promising anticancer strategy. Quinazolin-4(3H)-one derivatives have been developed as inhibitors of Aurora kinase A, demonstrating antiproliferative activity against cancer cells, including non-small cell lung cancer. nih.gov

Ubiquitin-Specific Peptidase 7 (USP7): USP7 is a deubiquitinase that regulates the stability of numerous proteins involved in tumorigenesis, including the p53-MDM2 pathway. frontiersin.orgnih.gov Recently, quinazolin-4(3H)-one derivatives have been identified as a new class of potent USP7 inhibitors. nih.gov Compounds C9 and C19 were found to be the most potent against the USP7 catalytic domain, with IC50 values of 4.86 µM and 1.537 µM, respectively. frontiersin.orgnih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels essential for tumor growth. Quinazolin-4(3H)-ones have been reported as potential inhibitors of VEGFR-2. researchgate.net The inhibitory activities of some quinazolin-4(3H)-one derivatives have been tested against VEGFR2. nih.gov

A primary focus of research into 5-bromo-1H-quinazolin-4-one analogues is their potential as anticancer agents. Numerous studies have demonstrated their ability to inhibit the growth of and induce death in a wide variety of human cancer cell lines.

Derivatives of 6-bromo quinazoline have shown significant antiproliferative activity against breast (MCF-7) and colon (SW480) cancer cell lines. rajpub.com For example, compound 8a in one study was the most potent, with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively. rajpub.com Other quinazolinone derivatives have demonstrated broad-spectrum cytotoxic activity against panels of human cancer cell lines, including those from the colon (HT29), breast (MCF-7), lung (H460), and prostate (Du145). bohrium.com The antiproliferative activity of these compounds often correlates with their ability to inhibit key targets like EGFR and Aurora kinases. nih.govresearchgate.net

| Compound Series | Cancer Cell Line | Activity Metric | Value |

| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast) | IC50 | 15.85 ± 3.32 µM rajpub.com |

| 6-Bromo quinazoline derivative (8a) | SW480 (Colon) | IC50 | 17.85 ± 0.92 µM rajpub.com |

| Quinazolinone derivative (7) | HepG-2 (Liver) | IC50 | 2.46 µM researchgate.net |

| Quinazolinone derivative (27) | MCF-7 (Breast) | IC50 | 3.87 µM researchgate.net |

| 6,8-dibromo-quinazolin-4(3H)-one (22) | HCT-116 (Colon) | IC50 | 0.5 µM frontiersin.org |

The cytotoxic effects of bromo-quinazolinone analogues are often mediated by their ability to trigger programmed cell death (apoptosis) and to halt the cell division cycle.

Several studies have shown that potent quinazolinone derivatives induce apoptosis in cancer cells. This is often confirmed through Annexin V-FITC assays and measurement of key apoptotic proteins like caspases. researchgate.net The mechanism can involve the generation of reactive oxygen species (ROS), which leads to DNA damage and subsequently triggers apoptotic pathways. researchgate.netacs.org

In addition to apoptosis, these compounds frequently cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and proliferating. Flow cytometry analysis has revealed that various quinazolinone derivatives can induce cell cycle arrest at different phases. For example, some compounds cause a significant accumulation of cells in the G2/M phase, indicative of interference with mitosis. researchgate.netbohrium.com Others have been shown to arrest the cell cycle in the G0/G1 and S phases. nih.gov This arrest is often a prelude to apoptosis, representing a significant mechanism of their anti-proliferative action. nih.govnih.gov

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. This reduces side effects and improves the therapeutic window. Some bromo-quinazolinone analogues have demonstrated promising selectivity in this regard.

In one study, a potent 6-bromo quinazoline derivative (compound 8a) was evaluated for its cytotoxicity against the normal human lung fibroblast cell line (MRC-5). The compound displayed an IC50 value of 84.20 ± 1.72 µM against these non-tumorigenic cells. rajpub.com This value is approximately 5.3-fold higher than its IC50 against MCF-7 breast cancer cells, providing compelling evidence of its selective action against tumorigenic cells. rajpub.com This selectivity suggests that the molecular targets of these compounds are either more critical or differently regulated in cancer cells compared to normal cells, a highly desirable property for an anticancer agent. nih.govresearchgate.net

Antimicrobial Efficacy

The quinazolinone scaffold, particularly when substituted with a bromine atom, is a cornerstone in the development of novel antimicrobial agents. Analogues of 5-bromo-1H-quinazolin-4-one have demonstrated a wide spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. The presence and position of the bromine atom, along with other substitutions on the quinazolinone core, significantly influence the potency and selectivity of these compounds.

Bromo-substituted quinazolinone derivatives have emerged as potent antibacterial agents, exhibiting significant efficacy against a range of both Gram-positive and Gram-negative bacteria. Their activity is particularly notable against clinically challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Research has shown that compounds like 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one display high activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia mediresonline.orgmediresonline.org. In some cases, these synthesized compounds exhibited higher activity against S. aureus than standard drugs like Ciprofloxacin mediresonline.orgmediresonline.org. The structure-activity relationship of this class reveals that substitutions at various positions are critical. For instance, the presence of a halogen, such as bromine, at the 6th position can promote antimicrobial activity mdpi.com. Similarly, 6,8-dibromo analogues of certain quinazolinone derivatives have been identified as potent antimicrobial agents nih.gov.

Against MRSA, a notorious drug-resistant pathogen, quinazolinone analogues have shown significant promise. A novel antibacterial compound, designated as compound 27 in one study, demonstrated potent activity against MRSA strains nih.gov. Other research identified a series of thiazolylketenyl quinazolinones (TQs), with one analogue (TQ 4) showing excellent inhibition against MRSA with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL nih.gov. These compounds may act by inhibiting penicillin-binding proteins (PBPs), including PBP2a, which is responsible for methicillin (B1676495) resistance in staphylococci nih.govnih.goveco-vector.com. Some quinazolinones have been observed to bind to an allosteric site of PBP2a, a mechanism that can synergize with other antibiotics nih.goveco-vector.comasm.org.

The quinazolinone scaffold is also a valuable framework for developing new treatments for tuberculosis. Several studies have reported on quinazolinone derivatives with selective and potent activity against Mycobacterium tuberculosis, including drug-resistant strains nih.govnih.govrsc.org. Certain quinazolinone-triazole hybrids and other analogues have displayed impressive MIC values, some as low as 0.78 μg/mL and 6.25 μg/mL, against the Mtb H37Rv strain nih.govacs.org.

Antibacterial Activity of Selected Bromo-Quinazolinone Analogues

This table summarizes the minimum inhibitory concentration (MIC) values of various quinazolinone derivatives against selected bacterial strains.

| Compound/Analogue Class | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Thiazolylketenyl Quinazolinone (TQ 4) | MRSA | 0.5 | nih.gov |

| Quinazolinone-Triazole Hybrid (3if) | Mycobacterium tuberculosis | 0.78 | acs.org |

| Quinazolinone Derivative Q4 | MRSA | 0.06 | asm.org |

| Quinazolinone Derivative Q5 | MRSA | 0.125 | asm.org |

| Novel Quinazolinone Derivatives | Mycobacterium tuberculosis | 6.25 | nih.gov |

In addition to their antibacterial properties, bromo-quinazolinone derivatives have demonstrated significant antifungal efficacy. Studies have evaluated these compounds against a variety of fungal pathogens, including human pathogens like Candida albicans and Aspergillus niger, as well as plant pathogenic fungi such as Rhizoctonia solani nih.govsemanticscholar.orgmdpi.com.

A study on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivatives found that several compounds exhibited good antifungal activity against C. albicans and A. niger semanticscholar.org. The nature of the substituent on the phenyl ring played a crucial role in determining the antifungal potency semanticscholar.org. Another study reported that 6-bromo-4-ethoxyethylthio quinazoline possesses high antifungal activity against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL researchgate.net.

More recent research into novel pyrazol-quinazolinone compounds showed significant activity against seven types of phytopathogenic fungi, including Rhizoctonia solani mdpi.com. The results indicated that different substitutions on the quinazolinone ring system, such as chloro or cyano groups, influenced the inhibitory effect against specific fungal species mdpi.com. For instance, one of the tested compounds showed an inhibition of 62.42% against Fusarium oxysporum mdpi.com.

Antifungal Activity of Selected Bromo-Quinazolinone Analogues

This table presents the antifungal activity of various quinazolinone derivatives against common fungal pathogens.

| Compound/Analogue Class | Fungal Strain | Activity Metric | Reference |

|---|---|---|---|

| 6-bromo-4-ethoxyethylthio quinazoline | Plant Pathogenic Fungi | EC50: 17.47 - 70.79 μg/mL | researchgate.net |

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one (Compound 2d) | Candida albicans, Aspergillus niger | Good Activity (Zone of Inhibition) | semanticscholar.org |

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one (Compound 2g) | Candida albicans, Aspergillus niger | Good Activity (Zone of Inhibition) | semanticscholar.org |

| Pyrazol-quinazolinone (Compound 2c) | Fusarium oxysporum | 62.42% Inhibition | mdpi.com |

| Triazolo[1,5-a]quinazolinone (THTQ) | Aspergillus niger | MIC: 15 mg/mL | nih.gov |

Bacterial biofilms represent a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. The ability to inhibit biofilm formation is an attractive therapeutic strategy. Certain quinazolinone derivatives have been identified as potent inhibitors of this process nih.govnih.govnih.gov.

A series of novel 4(3H)-quinazolinonyl aminopyrimidine derivatives were synthesized and evaluated for their ability to inhibit biofilm formation in both MRSA and Acinetobacter baumannii nih.gov. The results were promising, particularly against MRSA. A 3-bromo phenyl substituted analogue (compound 5k) was the most effective, exhibiting an IC50 value of 20.7 μM for biofilm inhibition nih.gov. Other analogues with different substitutions also showed efficient inhibition with IC50 values around 22 μM nih.gov.

Furthermore, some quinazolinone derivatives that exhibit direct antibacterial activity, such as the anti-MRSA compound TQ 4, have also been shown to inhibit biofilm formation and reduce the metabolic activity of MRSA nih.gov. Other studies have identified quinazolinone compounds that inhibit biofilm formation in Pseudomonas aeruginosa at sub-MIC concentrations, suggesting a mechanism that targets virulence factors rather than bacterial growth, which may reduce the likelihood of resistance development nih.govresearchgate.net.

Anti-inflammatory Properties (e.g., Modulation of Inflammatory Pathways, Cytokine Production Inhibition)

The quinazolinone scaffold is also recognized for its significant anti-inflammatory potential. Various analogues, including bromo-substituted derivatives, have been shown to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines.

In studies using the carrageenan-induced paw edema model in rats, a standard for evaluating acute inflammation, several 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivatives demonstrated good anti-inflammatory activity, with effects comparable to the reference drug ibuprofen (B1674241) semanticscholar.org. Similarly, a series of 3-naphtalene-substituted quinazolinones were tested for anti-inflammatory activity, with a 6-bromo-substituted derivative proving to be the most potent, showing 59.61% inhibition mdpi.com. Novel 6,8-dibromo-4(3H)-quinazolinone derivatives have also been synthesized and shown to possess promising anti-inflammatory and analgesic properties in animal models researchgate.net.

The mechanism behind these effects may involve the inhibition of key inflammatory mediators. For example, certain quinazoline derivatives have been found to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine in various inflammatory diseases researchgate.net. This indicates that these compounds can interfere with inflammatory signaling cascades, thereby reducing the inflammatory response.

Other Reported Biological Activities (e.g., Antiviral, Antimalarial, Antileishmanial, Anticonvulsant, Antioxidant, AMPA Receptor Modulation, Antihypertensive, CNS Depressant, Antihistaminic, Antiparkinsonism)

The versatile chemical structure of the quinazolinone nucleus has led to the discovery of a broad array of other biological activities beyond its antimicrobial and anti-inflammatory effects.

Anticonvulsant and CNS Depressant Activity: Numerous quinazolinone derivatives have been investigated for their effects on the central nervous system, showing potential as anticonvulsant and CNS depressant agents mediresonline.orgnih.govresearchgate.net.

Antihypertensive Activity: The quinazolinone framework is a well-established pharmacophore for antihypertensive agents nih.govresearchgate.netjapsonline.com. Several novel derivatives have been synthesized and screened in vivo, demonstrating hypotensive effects and bradycardia nih.govresearchgate.net.

Antiviral, Antimalarial, and Antileishmanial Properties: The broad biological profile of quinazolinones includes activity against various infectious agents. Different analogues have been reported to possess antiviral, antimalarial, and antileishmanial properties mediresonline.orgnih.govresearchgate.net.

Antioxidant and Antihistaminic Effects: Some quinazolinone derivatives have been noted for their antioxidant and antihistaminic activities, further broadening their therapeutic potential researchgate.netresearchgate.net.

In Vivo Preclinical Evaluation and Efficacy Studies

The translation of promising in vitro activity to in vivo efficacy is a critical step in drug development. Several bromo-quinazolinone analogues and related derivatives have undergone preclinical evaluation in animal models for various therapeutic indications.

For antibacterial applications, promising quinazolinone compounds have been evaluated in mouse models of infection nih.govacs.org. One notable compound, referred to as compound 27, was identified after demonstrating efficacy in a mouse peritonitis model of MRSA infection nih.govacs.org. This compound not only showed potent activity against MRSA but also exhibited good oral bioavailability and efficacy in a mouse neutropenic thigh infection model, highlighting its potential for further development nih.gov. In these studies, compounds were administered intravenously to assess their ability to protect mice from lethal bacterial challenge acs.org.

In the context of anti-inflammatory research, bromo-quinazolinone derivatives have been successfully evaluated in the carrageenan-induced paw edema test in rats, a standard in vivo model for acute inflammation semanticscholar.org. Compounds that showed significant reductions in paw swelling were identified as having potent anti-inflammatory effects semanticscholar.org.

For cardiovascular applications, novel quinazolin-4(3H)-one derivatives have been screened in vivo for their antihypertensive activity nih.govresearchgate.net. These studies, often conducted in cats or dogs, measure changes in blood pressure and heart rate following administration of the test compounds, identifying candidates that produce a desired hypotensive effect nih.gov.

Murine Models of Disease (e.g., Mouse Peritonitis Model)

Direct studies of 5-bromo-1H-quinazolin-4-one in a mouse peritonitis model were not found in the reviewed literature. However, the anti-inflammatory properties of related bromo-quinazolinone derivatives have been evaluated in other relevant in vivo models, such as the carrageenan-induced paw edema model in rats, which is a standard method for assessing acute inflammation.

One study investigated a series of novel 6,8-dibromo-4(3H)-quinazolinone derivatives for their anti-inflammatory and analgesic effects. ptfarm.pl In the carrageenan-induced paw edema model, a model for acute inflammation, several of these compounds demonstrated significant inhibition of edema. ptfarm.pl The results indicated that these bromo-substituted quinazolinones possess potent anti-inflammatory activity. ptfarm.pl

Another study focused on the analgesic and anti-inflammatory activities of various quinazoline derivatives. mdpi.com It was noted that a 6-bromo-substituted-quinazolinone was the most potent derivative among those tested for anti-inflammatory activity. mdpi.com Furthermore, in models of visceral and inflammatory pain, a quinazoline derivative with a 4-bromo substitution showed notable analgesic activity. mdpi.com These findings suggest that the presence and position of a bromine atom on the quinazolinone scaffold can significantly influence its anti-inflammatory and analgesic properties in animal models. mdpi.com

The anti-tumor efficacy of quinazolin-4-one derivatives has also been assessed in murine xenograft models. For instance, certain derivatives have shown the ability to inhibit tumor growth in mouse models of breast cancer. nih.gov While not a direct model of peritonitis, these studies in cancer models demonstrate the in vivo activity of the quinazolinone scaffold. nih.govnih.gov

| Compound Type | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| 6,8-dibromo-4(3H)-quinazolinone derivatives | Carrageenan-induced paw edema (rat) | Significant inhibition of paw edema | ptfarm.pl |

| 6-bromo-substituted-quinazolinone | Not specified | Potent anti-inflammatory activity | mdpi.com |

| 4-bromo substituted quinazoline | Visceral and inflammatory pain models (animal) | Good analgesic activity | mdpi.com |

Pharmacodynamic Endpoints and Target Engagement in Animal Models

The pharmacodynamic properties and target engagement of 5-bromo-1H-quinazolin-4-one and its analogues in animal models are areas of ongoing investigation. Much of the current understanding is derived from in vitro studies and molecular docking, which suggest potential mechanisms of action that can be translated to in vivo settings.

A primary target for many quinazolin-4-one derivatives is the Epidermal Growth Factor Receptor (EGFR). nih.gov Several studies have designed and synthesized these compounds as EGFR inhibitors for cancer therapy. nih.gov In vivo testing in a mouse model of breast cancer confirmed the anti-tumor efficacy of one such derivative, which was also shown to inhibit EGFR and its downstream signaling pathways, including PI3K, AKT, and mTOR. nih.gov This inhibition of a key signaling pathway represents a significant pharmacodynamic endpoint.

Another important target for this class of compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov A study on new quinazoline-based derivatives demonstrated their ability to inhibit VEGFR-2, a critical regulator of angiogenesis. The in vivo antitumor activity of the most potent compounds was confirmed, showing significant tumor growth inhibition. nih.gov This anti-angiogenic effect is a crucial pharmacodynamic outcome.

| Compound Analogue Class | Investigated Target | Animal Model | Pharmacodynamic Endpoint/Effect | Reference |

|---|---|---|---|---|

| Quinazolin-4-one derivatives | EGFR | Mouse model of breast cancer | Inhibition of tumor growth, downregulation of EGFR and downstream PI3K/AKT/mTOR signaling | nih.gov |

| Quinazoline-based derivatives | VEGFR-2 | Not specified | Significant tumor growth inhibition | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 5 Bromo 1h Quinazolin 4 One

Molecular Docking Simulations

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique has been instrumental in elucidating the potential mechanisms of action for quinazolinone derivatives, including those with a 5-bromo substitution.

Ligand-Target Protein Interactions

Molecular docking studies have investigated the interaction of quinazolinone scaffolds with a variety of protein targets implicated in diseases like cancer. Among these, the Epidermal Growth Factor Receptor (EGFR) is a prominent target. nih.govugm.ac.id EGFR is a transmembrane protein that plays a crucial role in cell proliferation and signaling pathways, and its mutation is common in cancer. ugm.ac.id

Derivatives of 5-bromo-1H-quinazolin-4-one are often designed to interact with the ATP-binding site of protein kinases such as EGFR, HER2, and CDK2. The quinazolinone core acts as a scaffold that can be functionalized to achieve specific interactions within these binding pockets. For instance, studies on similar quinazolinone derivatives have shown potent inhibitory activities against CDK2, HER2, and EGFR tyrosine kinases. nih.gov

While direct studies on 5-bromo-1H-quinazolin-4-one with all the listed targets are not extensively detailed in the provided information, the general binding mode of quinazolinones involves the formation of key hydrogen bonds and hydrophobic interactions within the kinase domain. For example, in EGFR, a crucial hydrogen bond is often formed with the backbone nitrogen of a methionine residue in the hinge region. ugm.ac.id The bromo substituent at the 5-position can influence the electronic properties and steric interactions of the molecule, potentially enhancing binding affinity or altering selectivity towards different kinases like PI3Kα. nih.govnih.gov

The versatility of the quinazolinone scaffold allows for its evaluation against a broad range of targets. While specific docking results for 5-bromo-1H-quinazolin-4-one with COX-2, RSH proteins, and the mGlu7 receptor are not detailed in the provided search results, the foundational principles of its interaction with kinase domains suggest a potential for broader inhibitory activities.

Binding Affinity Predictions and Scoring Functions

A critical aspect of molecular docking is the use of scoring functions to estimate the binding affinity between a ligand and its target protein. frontiersin.org These functions calculate a score that represents the strength of the interaction, with lower (more negative) values typically indicating a more favorable binding.

Various scoring functions are employed in docking software, each with its own algorithm for evaluating interactions. Examples include GoldScore, ChemPLP, and the energy score function in DOCK. researchgate.neth-its.org These functions consider factors like hydrogen bonds, van der Waals forces, and electrostatic interactions to predict binding energy. For instance, in a study of 6-bromo quinazoline (B50416) derivatives targeting EGFR, binding energies were calculated to be in the range of -5.3 to -6.7 kcal/mol. nih.gov

The accuracy of binding affinity prediction can be enhanced by combining docking with more rigorous computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. researchgate.net This approach provides a more refined estimation of the binding free energy. The development of target-biased scoring functions is also an area of active research to improve the predictive power of these computational tools. researchgate.net

Table 1: Examples of Scoring Functions in Molecular Docking

| Scoring Function | Basis of Calculation | Key Features |

| GoldScore | Force-field based | Considers hydrogen bonding, van der Waals interactions, and ligand torsional strain. researchgate.net |

| ChemScore | Empirical | Uses terms for hydrogen bonding, lipophilic interactions, and rotational entropy. frontiersin.orgh-its.org |

| AutoDock | Empirical | Based on a free energy scoring function that includes terms for dispersion, hydrogen bonding, electrostatics, and desolvation. h-its.org |

| DrugScore | Knowledge-based | Derived from statistical analysis of intermolecular contacts in crystal structures of protein-ligand complexes. h-its.org |

Analysis of Key Residue Interactions

The detailed analysis of interactions between the ligand and specific amino acid residues in the binding pocket is crucial for understanding the basis of molecular recognition. For quinazolinone derivatives, several types of interactions are consistently observed.

Hydrogen Bonding: This is a predominant interaction that anchors the ligand within the active site. For many kinase inhibitors with a quinazolinone core, a hydrogen bond forms between a nitrogen atom in the quinazoline ring and a key residue in the hinge region of the kinase, such as the backbone NH of methionine in EGFR. ugm.ac.id

Pi-Pi Stacking: The aromatic nature of the quinazolinone ring system facilitates pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding site. ekb.eg These interactions contribute significantly to the binding stability.

Cation-Pi Interactions: Although less commonly highlighted for this specific scaffold in the provided results, cation-pi interactions can occur between the electron-rich pi system of the quinazolinone ring and cationic residues like lysine or arginine.

In the context of EGFR, for instance, besides the hinge region interactions, other key residues may be involved in hydrophobic interactions, further stabilizing the ligand-protein complex. nih.gov The specific substitution pattern on the quinazolinone ring, including the 5-bromo group, will dictate the precise nature and geometry of these interactions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and biological systems over time. nih.gov By simulating the movements of atoms and molecules, MD provides insights into the conformational stability of ligand-protein complexes, which cannot be obtained from static docking poses. researchgate.net

For quinazolinone derivatives, MD simulations are employed to assess the stability of the docked conformation within the target's binding site. nih.gov A key parameter analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable RMSD profile for both the protein backbone and the ligand suggests that the binding pose is stable and the ligand remains securely bound. nih.govnih.gov

These simulations can also reveal the flexibility of different parts of the protein and the ligand, highlighting dynamic interactions that may be crucial for biological activity. For example, MD studies can show how a ligand induces conformational changes in the protein, which can be important for its inhibitory mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. rsc.org

For quinazoline derivatives, QSAR studies have been used to design novel anticancer agents. biointerfaceresearch.com These models can be built using various statistical methods, including machine learning approaches like Support Vector Machines (SVM). biointerfaceresearch.com The descriptors used in QSAR models can be of different types, including 2D descriptors (e.g., molecular weight, logP) and 3D descriptors that account for the spatial arrangement of atoms. rsc.org

The "fourth dimension" in 4D-QSAR incorporates the conformational flexibility and alignment freedom of the molecules, providing a more dynamic and realistic representation of the ligand's properties. mdpi.com Successful QSAR models can guide the optimization of lead compounds by suggesting modifications that are likely to enhance biological activity.

Theoretical Calculations (e.g., Density Functional Theory (DFT) for Electronic Properties)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govnih.gov DFT calculations can provide valuable information about a molecule's electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. nih.gov

For 5-bromo-1H-quinazolin-4-one, DFT studies can help in understanding its reactivity and interaction preferences. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a particularly important parameter, as it relates to the molecule's kinetic stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

DFT calculations can also be used to optimize the geometry of the molecule and to calculate its vibrational frequencies, which can be compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy. researchgate.net These theoretical insights into the electronic and structural properties of 5-bromo-1H-quinazolin-4-one are crucial for a comprehensive understanding of its chemical behavior and for the rational design of new derivatives with improved therapeutic profiles.

Conclusion and Future Research Directions

Summary of Key Findings on 5-Bromo-1H-Quinazolin-4-one's Academic Significance

Research has established the quinazolinone core as a versatile scaffold for synthesizing compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govmdpi.comresearchgate.net The introduction of a bromine atom, as in 5-bromo-1H-quinazolin-4-one and its isomers, has been shown to enhance or modulate these activities. Specifically, halogen substitution on the quinazoline (B50416) ring can improve anticancer effects. nih.gov Bromo-substituted quinazolinone derivatives have demonstrated significant cytotoxic activities against various cancer cell lines. mdpi.com The bromine atom provides a reactive site for further molecular modifications, making it an invaluable tool for structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy. nbinno.com The academic significance of 5-bromo-1H-quinazolin-4-one, therefore, lies in its dual role as a biologically active scaffold and a versatile intermediate for the synthesis of more complex and potent medicinal agents. nbinno.comujpronline.com

Prospects for Further Chemical Synthesis and Medicinal Chemistry Exploration

The future of quinazolinone synthesis is moving towards more efficient, environmentally friendly, and economically viable methods. Recent advancements include microwave-assisted synthesis, organocatalytic reactions, and one-pot multi-component strategies that offer high yields and operational simplicity. ujpronline.comfrontiersin.orgnih.gov For 5-bromo-1H-quinazolin-4-one, these advanced synthetic protocols can facilitate the rapid generation of diverse derivatives.

In medicinal chemistry, the prospects for exploring 5-bromo-1H-quinazolin-4-one are vast. The bromine atom serves as a convenient handle for introducing various functional groups through cross-coupling reactions, allowing for fine-tuning of the molecule's pharmacological profile. nbinno.com Future exploration could involve:

Hybridization: Combining the quinazolinone scaffold with other pharmacophores like triazoles, chalcones, or sulfonamides to enhance potency and selectivity. tandfonline.com

Positional Isomerism: Systematically exploring substitutions at other positions (C-2, C-3, C-6, C-8) of the bromo-quinazolinone ring, which are known to be crucial for modulating activity.

Targeted Design: Utilizing the scaffold to design inhibitors for specific biological targets, such as tyrosine kinases, tubulin, or poly (ADP-ribose) polymerase (PARP), which are implicated in cancer and other diseases. mdpi.comnih.gov

Advanced Biological Systems for Compound Evaluation

To fully elucidate the therapeutic potential of 5-bromo-1H-quinazolin-4-one derivatives, advanced biological evaluation systems are essential. Beyond traditional in vitro screening against cancer cell lines like A549, MCF-7, and HepG2, future research will increasingly rely on more sophisticated models. nih.govnih.gov

Key advanced systems include:

In Silico Modeling: Molecular docking and molecular dynamics (MD) simulations can predict the binding interactions of quinazolinone derivatives with their biological targets, guiding rational drug design and SAR studies. nih.gov

Cell-Based Assays: High-content screening and cell cycle analysis can provide detailed insights into the mechanism of action, such as the induction of apoptosis or cell cycle arrest at the G2/M phase. nih.govmdpi.com

Pharmacokinetic Studies: ADME (absorption, distribution, metabolism, and excretion) and CNS permeation studies are necessary to ensure that the designed compounds have favorable drug-like properties. nih.gov

Role in the Development of Next-Generation Therapeutic Agents

The unique structural features of the quinazolinone scaffold position it as a key player in the development of next-generation therapeutic agents. Derivatives of 5-bromo-1H-quinazolin-4-one are promising candidates for addressing current medical challenges, including drug resistance and the need for more targeted therapies. mdpi.com

The potential roles include:

Multi-Target Inhibitors: The versatility of the quinazolinone structure allows for the design of single molecules that can inhibit multiple biological targets, a promising strategy for complex diseases like cancer. semanticscholar.org

Overcoming Drug Resistance: Novel quinazolinone derivatives are being developed to be effective against drug-resistant cancer cell lines and multi-drug resistant strains of bacteria. nih.govnih.gov

Target-Specific Drugs: The scaffold is central to the development of highly specific inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), a key focus in antitumor drug campaigns. nih.govnih.gov

The continued exploration of 5-bromo-1H-quinazolin-4-one and its analogs through innovative synthesis, advanced biological screening, and rational drug design holds significant promise for delivering novel and effective treatments for a wide range of diseases. tandfonline.comnih.gov

Q & A

Basic Research Questions

Q. How can synthetic routes for 5-bromo-1H-quinazolin-4-one be optimized for high yield and purity?

- Methodology :

- Use nucleophilic substitution or cyclocondensation reactions with brominated precursors (e.g., 5-bromoanthranilic acid derivatives) under inert atmospheres .

- Optimize reaction time and temperature (e.g., reflux in ethanol at 80°C for 12 hours) to minimize side products.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing 5-bromo-1H-quinazolin-4-one?

- Methodology :

- NMR : Use - and -NMR in DMSO-d6 to confirm aromatic proton environments and quinazolinone backbone structure. The bromine atom induces distinct deshielding effects (~δ 7.5–8.5 ppm for adjacent protons) .

- IR : Identify key functional groups (e.g., C=O stretch at ~1650–1680 cm, N-H stretch at ~3200–3400 cm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and isotopic pattern consistent with bromine (1:1 ratio for /) .

Q. How should researchers screen the bioactivity of 5-bromo-1H-quinazolin-4-one?

- Methodology :

- Conduct in vitro assays (e.g., kinase inhibition, antimicrobial activity) using cell lines (e.g., HEK293, HepG2) at concentrations ranging from 1–100 µM.

- Include positive controls (e.g., staurosporine for kinase assays) and measure IC values via dose-response curves. Validate results with triplicate experiments .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

- Methodology :

- Use SHELXL for refinement: Apply TWIN/BASF commands for twinned crystals and validate with R < 5% and GooF ~1.0 .

- Cross-validate with powder XRD to confirm phase purity.

- Address disorder by partitioning occupancy or using restraints for overlapping atoms .

Q. What strategies reconcile discrepancies in pharmacological data across studies?

- Methodology :

- Compare assay conditions (e.g., pH, temperature, solvent/DMSO concentration).

- Analyze batch-to-batch compound purity via HPLC and elemental analysis.

- Use meta-analysis frameworks to assess heterogeneity (e.g., I-statistics) and identify confounding variables .

Q. How to design mechanistic studies for target interaction of 5-bromo-1H-quinazolin-4-one?

- Methodology :

- Perform molecular docking (AutoDock Vina) using published crystal structures (e.g., PDB: 2HYY for kinases).

- Validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure K .

- Conduct mutagenesis studies on predicted binding residues (e.g., ATP-binding pocket Lys72 in kinases) .

Q. How to address long-term stability challenges under experimental conditions?

- Methodology :

- Store at -20°C in amber vials under argon to prevent photodegradation and oxidation.

- Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS analysis .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.